2-[(2-Chlorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a bicyclic core fused with a triazole ring. Key structural features include:
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-11-16(18(22)28)17(12-6-4-7-14(27)9-12)26-19(23-11)24-20(25-26)29-10-13-5-2-3-8-15(13)21/h2-9,17,27H,10H2,1H3,(H2,22,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNFLVDMYRUBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a chlorobenzyl halide reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group:
Addition of the Hydroxyphenyl Group: This can be done via electrophilic aromatic substitution reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 427.9 g/mol. Its complex structure includes:
- A triazolo-pyrimidine core.
- A chlorobenzyl group that enhances lipophilicity.
- A hydroxyphenyl group contributing to its biological activity.
Crystallographic studies reveal specific bond lengths and angles critical for understanding its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds within this class exhibit significant biological effects at micromolar concentrations. Potential applications include:
- Antitumor Activity : Studies show that derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have documented the pharmacological potential of similar compounds:
- Antitumor Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Research :
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-nitrophenyl group in increases molecular weight and lipophilicity compared to the target’s 3-hydroxyphenyl group. This may enhance membrane permeability but reduce aqueous solubility.
- The ethylsulfanyl group in lowers molecular weight and improves solubility relative to bulkier benzyl/chlorobenzyl groups.
Hydrogen-Bonding Potential: The 3-hydroxyphenyl group in the target compound provides a phenolic -OH group, enabling stronger hydrogen-bonding interactions than the 4-chlorophenyl () or 4-isopropylphenyl () analogs. This could enhance binding affinity in biological systems.
Synthetic Accessibility: Compounds with electron-donating groups (e.g., 4-dimethylaminophenyl in ) exhibit lower yields (33% for Compound 16) compared to electron-neutral substituents (68–80% for Compounds 1, 10, 13) due to steric or electronic challenges during cyclization .
Biological Activity :
- Compound 1 () demonstrated antibacterial activity against Enterococcus faecium, suggesting that the triazolo[1,5-a]pyrimidine scaffold has inherent bioactivity. The target compound’s 3-hydroxyphenyl group may further modulate activity against similar targets.
Research Findings and Data
Notes:
- The target compound’s 3-hydroxyphenyl group may necessitate protective-group strategies during synthesis to prevent oxidation or side reactions, unlike the 4-nitrophenyl () or 4-chlorophenyl () analogs.
- π-π Stacking Interactions : Analogous compounds (e.g., ) exhibit π-π interactions between triazolopyrimidine rings (centroid distances: 3.63–3.88 Å), which could stabilize protein-ligand complexes.
Biological Activity
The compound 2-[(2-Chlorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound is characterized by several functional groups that contribute to its biological activity:
- Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Sulfanyl Group : Often associated with biological activity through interactions with thiol-containing biomolecules.
- Hydroxyphenyl Group : Imparts additional hydrogen bonding capabilities.
The molecular formula is with a molecular weight of 427.9 g/mol.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate enzymes involved in various metabolic pathways.
- Receptors : It can bind to specific receptors, modulating signal transduction pathways.
The mechanism often involves competitive inhibition or allosteric modulation, leading to altered cellular responses.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity :
- Anticancer Properties :
- Antimicrobial Effects :
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- A study on triazole derivatives highlighted their ability to inhibit human thymidylate synthase, an important enzyme in DNA synthesis. The structure–activity relationship revealed that modifications at specific positions significantly enhanced biological potency .
- Another investigation focused on the synthesis and evaluation of thiosemicarbazones derived from triazoles showed promising results against multiple cancer cell lines, indicating a potential pathway for therapeutic development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via a three-component condensation of 3-amino-5-benzylthio-1,2,4-triazole, aromatic aldehydes, and β-keto esters under microwave irradiation (323 K, 30 minutes), yielding crystalline products after recrystallization from ethanol . Key parameters include stoichiometric ratios, solvent choice (e.g., ethanol), and microwave-assisted heating, which enhances reaction efficiency compared to conventional methods. Purity is validated via H NMR and X-ray crystallography .
Q. How is the crystal structure determined, and what intermolecular interactions stabilize the lattice?
Single-crystal X-ray diffraction (at 292 K) reveals a nearly planar triazolopyrimidine core with dihedral angles of 87.03°–89.45° relative to substituted aryl rings. The lattice is stabilized by π–π stacking between triazolopyrimidine rings (centroid distances: 3.63–3.88 Å), validated by refinement parameters (, ) . H-bonding and van der Waals interactions further contribute to packing stability.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.14–7.41), methyl groups (δ 2.59), and ethoxy moieties (δ 4.02, 1.08) .
- IR : Absorptions for C–S (∼650 cm) and C=O (∼1700 cm) confirm functional groups .
- MS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 440.94 for CHClNOS) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data?
Conflicting bioactivity results (e.g., enzyme inhibition vs. inactivity) may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations can predict binding conformations to targets like acetohydroxyacid synthase, while molecular dynamics simulations assess stability in aqueous vs. lipid environments . Coupling these with experimental IC measurements reduces ambiguity .
Q. What strategies address discrepancies in solubility and pharmacokinetic predictions?
SwissADME predicts logP (lipophilicity) and aqueous solubility, but experimental deviations occur due to polymorphic forms. Use polarized light microscopy and differential scanning calorimetry to identify polymorphs. Adjusting substituents (e.g., replacing the 3-hydroxyphenyl group with a pyridyl moiety) improves solubility while maintaining activity, as seen in analogous triazolopyrimidines .
Q. How do π–π stacking interactions impact drug design for this scaffold?
The planar triazolopyrimidine core enables π–π interactions with aromatic residues in enzyme active sites (e.g., COX-2). Crystal structure data (centroid distances <4 Å) guide modifications to enhance stacking, such as introducing electron-withdrawing groups on the 2-chlorobenzyl moiety to increase ring polarity .
Q. What advanced spectroscopic methods validate tautomeric forms in solution?
Variable-temperature C NMR and NOESY experiments distinguish tautomers (e.g., keto-enol equilibria). For example, downfield shifts in carbonyl carbons (∼165 ppm) indicate dominant keto forms in non-polar solvents, while DMSO stabilizes enolic configurations via H-bonding .
Methodological Considerations
Q. How to design a stability study under varying pH and temperature?
- Protocol : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 72 hours.
- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for byproduct identification.
- Outcome : Acidic conditions (pH <3) hydrolyze the carboxamide group, while alkaline media (pH >10) degrade the triazole ring .
Q. What experimental-computational feedback loops optimize reaction pathways?
Quantum mechanical calculations (e.g., Gaussian 16) identify transition states for key steps (e.g., cyclocondensation). Reaction path searches guide microwave power adjustments (e.g., 50–100 W) to minimize side products. Experimental yields validate computational predictions, creating a closed-loop design process .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
